TAT-Gap19

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TAT-Gap19 is a specific connexin43 hemichannel (Cx43 HC) inhibitor . It is a Cx mimetic peptide and does not inhibit the corresponding Cx43 gap junction channels . The N-terminal transactivator of transcription (TAT) motif in TAT-Gap19 promotes membrane permeability and increases the inhibitory effect of Gap19 .

Synthesis Analysis

The synthesis of TAT-Gap19 involves the use of a nonapeptide Gap19 linked to a HIV-derived TAT sequence to promote its membrane permeability .

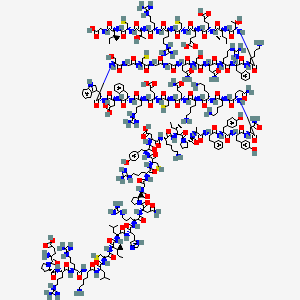

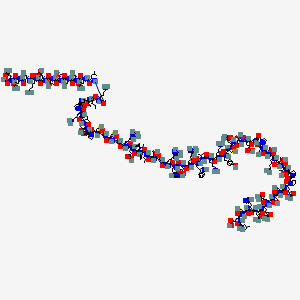

Molecular Structure Analysis

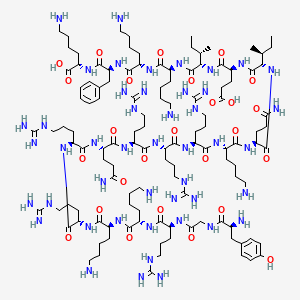

The molecular weight of TAT-Gap19 is 2703.28 and its formula is C119H212N46O26 . The sequence of TAT-Gap19 is YGRKKRRQRRRKQIEIKKFK .

Chemical Reactions Analysis

TAT-Gap19 is known to inhibit Cx43 hemichannels . It has been reported that TAT-Gap19 can traverse the blood-brain barrier and alleviate liver fibrosis in mice .

Physical And Chemical Properties Analysis

TAT-Gap19 is a solid substance . It is soluble to 1 mg/ml in water . .

Aplicaciones Científicas De Investigación

Liver Fibrosis Treatment

TAT-Gap19 has been studied for its potential to alleviate liver fibrosis in mice. The compound targets connexin43-based hemichannels, which are implicated in the activation of hepatic stellate cells—a key event in liver fibrosis. Treatment with TAT-Gap19 resulted in significantly decreased collagen deposition and reduced numbers of α-SMA-positive cells, indicating a reversal of fibrosis .

Radiation-Induced Endothelial Cell Damage Mitigation

Research indicates that TAT-Gap19 can alleviate radiation-induced damage in endothelial cells. This is particularly relevant for patients undergoing radiotherapy, where endothelial cell dysfunction can lead to cardiovascular diseases like atherosclerosis. TAT-Gap19’s ability to reduce oxidative stress, cell death, and inflammatory responses suggests its potential as a radioprotective agent .

Anti-Inflammatory Applications

The anti-inflammatory properties of TAT-Gap19 are evident in its ability to inhibit extracellular ATP release, which is a pro-inflammatory signal. By modulating connexin43 hemichannels, TAT-Gap19 could potentially be used to treat various inflammatory conditions .

Cellular Senescence Modulation

TAT-Gap19 has shown promise in reducing premature cellular senescence, an aging-related process that contributes to chronic diseases and cancer. By targeting connexin43 hemichannels, TAT-Gap19 may help maintain cellular health and prevent age-related pathologies .

Oxidative Stress Reduction

The compound’s role in diminishing oxidative stress is crucial since oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cancer. TAT-Gap19’s effect on reducing reactive oxygen species production could be harnessed for therapeutic purposes .

Gap Junction Communication Regulation

As a connexin43 hemichannel inhibitor, TAT-Gap19 plays a role in regulating gap junction communication. This is vital for maintaining tissue homeostasis and could have implications in treating diseases where gap junction dysfunction is a factor .

Wound Healing and Tissue Regeneration

The regulation of connexin43 hemichannels by TAT-Gap19 could also be beneficial in wound healing and tissue regeneration. By modulating cell-cell communication, TAT-Gap19 may enhance the body’s natural repair processes .

Cancer Treatment

Given its impact on cellular communication and inflammation, TAT-Gap19 could be explored as an adjunct therapy in cancer treatment. Its ability to regulate connexin43 hemichannels might affect tumor growth and metastasis .

Mecanismo De Acción

Target of Action

TAT-Gap19 is a specific connexin43 hemichannel (Cx43 HC) inhibitor . Connexin43 (Cx43) is a protein that forms hemichannels and gap junctions in cells . These channels play integral roles in cellular physiology and have been found to be involved in multiple pathophysiological states .

Mode of Action

TAT-Gap19 interacts with its target, the Cx43 hemichannel, by blocking it . This interaction has been demonstrated in various cell types, including astrocytes, cardiomyocytes, and human gingival fibroblasts . The blocking of Cx43 hemichannels by TAT-Gap19 inhibits the release of ATP from cells .

Biochemical Pathways

The blocking of Cx43 hemichannels by TAT-Gap19 affects several biochemical pathways. For instance, it modulates the signaling pathways that drive the activation of hepatic stellate cells in liver fibrosis . It also reduces the production of reactive oxygen species (ROS), DNA damage, cell death, inflammatory responses, and premature cellular senescence .

Pharmacokinetics

The N-terminal transactivator of transcription (TAT) motif in TAT-Gap19 promotes membrane permeability, which increases the inhibitory effect of Gap19 . This property allows TAT-Gap19 to traverse the blood-brain barrier and alleviate liver fibrosis in mice .

Result of Action

The action of TAT-Gap19 results in various molecular and cellular effects. It reduces oxidative stress, cell death, inflammatory responses, and premature cellular senescence . In the context of liver fibrosis, TAT-Gap19 treatment leads to significantly decreased collagen deposition and a reduction in the number of α-SMA-positive cells .

Action Environment

Environmental factors such as radiation can influence the action, efficacy, and stability of TAT-Gap19. For example, in the presence of ionizing radiation, TAT-Gap19 has been shown to alleviate radiation-induced endothelial cell damage . It is worth noting that the hiv-derived membrane translocation sequence in tat-gap19 may induce pro-inflammatory side effects in cells .

Direcciones Futuras

TAT-Gap19 has shown potential in alleviating radiation-induced endothelial cell damage . It has also been found to alleviate liver fibrosis in mice . These findings suggest that targeting Cx43 hemichannels with TAT-Gap19 may potentially exert radioprotective effects and could be a promising direction for future research .

Propiedades

IUPAC Name |

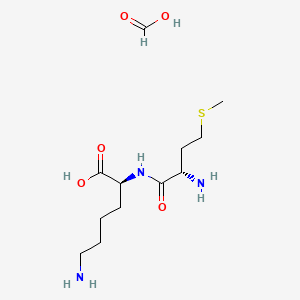

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNCFPIRTLVJPY-LJFAJSDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H212N46O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2703.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![[5-(Hydroxymethyl)-6-methylpyrazin-2-yl]methanol](/img/structure/B561534.png)